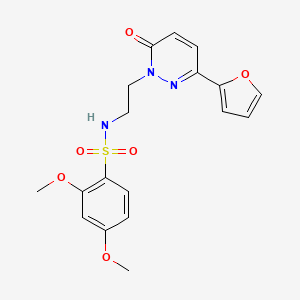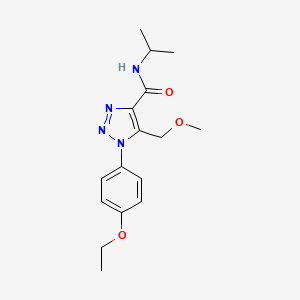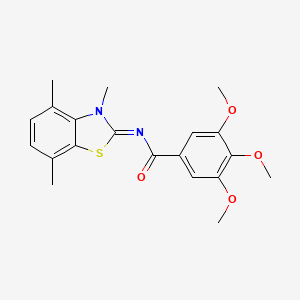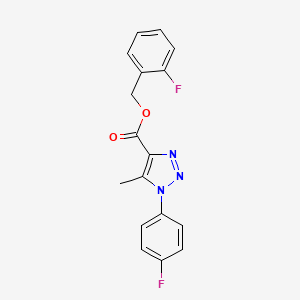![molecular formula C15H12N4OS B2453960 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide CAS No. 896699-18-6](/img/no-structure.png)
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which includes “this compound”, can be achieved through a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Applications De Recherche Scientifique
Anticancer Activity
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide and its derivatives have been extensively studied for their potential as anticancer agents. A study by Shao et al. (2014) reported that 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which are structurally related to the compound , exhibited significant antiproliferative activities against various human cancer cell lines. These compounds were found to inhibit the PI3K/AKT/mTOR pathway, a crucial target in cancer therapy (Shao et al., 2014). Additionally, Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds similar to this compound, and found that these had significant anticancer activity, particularly against HT29 and HCT116 cell lines (Nowak et al., 2015).
Antiviral Properties
Selvam et al. (2007) explored the antiviral potential of novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using a microwave technique. These compounds demonstrated efficacy against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus. This suggests that derivatives of this compound could potentially possess similar antiviral activities (Selvam et al., 2007).
Synthesis and Transformations
Research has also focused on the synthesis and transformation of quinazolinone derivatives. For instance, Ozaki et al. (1983) discussed the synthesis of various 4(1H)-quinazolinones, including methodologies that could be applicable to the synthesis of this compound (Ozaki et al., 1983). Gavin et al. (2018) described a one-step synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, which could be relevant for the efficient synthesis of similar compounds (Gavin et al., 2018).
Antibacterial Activity
Patel et al. (2010) synthesized a series of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones and evaluated their antibacterial and antifungal activities. This research implies that this compound derivatives could also possess significant antibacterial properties (Patel et al., 2010).
Orientations Futures
Quinazoline and quinazolinone derivatives have broad applications in the biological, pharmaceutical, and material fields . The development of novel classes of antibacterial agents is a significant target in medicinal chemistry due to the emergence of drug resistance . Therefore, the future direction could involve further investigation of this compound and its derivatives as potential drug molecules.
Mécanisme D'action
Target of Action
Quinazolinones, a class of compounds to which this molecule belongs, have been known to target a variety of enzymes and receptors, including protein kinases and dihydrofolate reductase .
Mode of Action
Quinazolinones are known to interact with their targets through various mechanisms, often leading to inhibition of the target’s function . For instance, some quinazolinones have been found to inhibit monoamine oxidases (MAOs), enzymes involved in the breakdown of neurotransmitters .
Biochemical Pathways
For example, inhibition of MAOs can affect the metabolism of neurotransmitters, potentially impacting neurological function .
Pharmacokinetics
The lipophilicity of quinazolinones is known to aid in their penetration through the blood-brain barrier, which could influence their distribution and bioavailability .
Result of Action
Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, immunotropic, hypolipidemic, antiplatelet, hypotensive, antifungal, antimicrobial, and anticonvulsant activities .
Analyse Biochimique
Biochemical Properties
Quinazolinone derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, and anti-HIV properties . These properties suggest that 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the reported biological activities of quinazolinone derivatives, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazolinone derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-chloro-3-formylquinazoline followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-aminobenzamide", "2-chloro-3-formylquinazoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide in ethanol and add 2-chloro-3-formylquinazoline. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 3: Add sodium borohydride to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 4: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
Numéro CAS |
896699-18-6 |
Formule moléculaire |
C15H12N4OS |
Poids moléculaire |
296.35 |
Nom IUPAC |
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21) |
Clé InChI |
KWTCVMNQVOPACT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)



![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453884.png)
![4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2453887.png)

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)


![N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2453898.png)
